molecular formula C9H8F5N B1519625 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1039960-41-2

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1519625
CAS No.: 1039960-41-2
M. Wt: 225.16 g/mol
InChI Key: WMEKOGNKRBECFX-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms on the ethan-1-amine moiety and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

  • Bromination: : The starting material, 3-(trifluoromethyl)benzene, undergoes bromination to introduce a bromo group at the desired position.

  • Nucleophilic Substitution: : The bromo compound is then subjected to nucleophilic substitution with difluoromethylamine to introduce the difluoromethyl group.

  • Reduction: : Finally, the intermediate compound is reduced to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

  • Reduction: : Reduction reactions can lead to the formation of simpler fluorinated amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the fluorinated sites.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Fluorinated ketones or carboxylic acids.

  • Reduction: : Simpler fluorinated amines or alcohols.

  • Substitution: : Various functionalized fluorinated compounds.

Scientific Research Applications

Medicinal Chemistry

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is being explored for its potential as a pharmaceutical intermediate. The unique electronic properties imparted by the fluorine atoms can enhance the biological activity of drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Case Study: Antidepressant Development
Recent studies have focused on synthesizing analogs of this compound to develop new antidepressants. The incorporation of fluorine has been shown to affect the binding affinity of these compounds to neurotransmitter receptors, potentially leading to more effective treatments for depression .

Agrochemicals

The compound's properties are also being investigated in the development of agrochemicals. Fluorinated compounds often exhibit enhanced herbicidal and fungicidal activities, making them valuable in agricultural applications.

Case Study: Herbicide Efficacy
Research has demonstrated that derivatives of this compound can serve as effective herbicides, showing significant activity against a range of weed species while minimizing toxicity to crops .

Material Science

In material science, this compound serves as a versatile small molecule scaffold for the synthesis of novel polymers and materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis
Studies have reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved mechanical properties and resistance to solvents .

Data Tables

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryDrug development with improved bioavailabilityAntidepressant analogs
AgrochemicalsDevelopment of effective herbicidesHerbicide efficacy studies
Material ScienceSynthesis of advanced polymersPolymer matrix incorporation studies

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The trifluoromethyl group can also influence the compound's metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific arrangement of fluorine atoms, which can significantly impact its reactivity and properties. Similar compounds include:

  • 2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine: : Similar structure but with a different position of the trifluoromethyl group.

  • 2,2-Difluoro-1-(3-(trifluoromethyl)benzyl)ethan-1-amine: : Similar core structure but with a benzyl group instead of a phenyl group.

  • 2,2-Difluoro-1-(3-(trifluoromethyl)phenyl)ethanol: : Similar structure but with an alcohol group instead of an amine group.

These compounds may exhibit different reactivity and applications due to the variations in their molecular structures.

Biological Activity

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS Number: 1821767-76-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and difluoromethyl groups, which enhance its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

  • Molecular Formula : C9H8F5N
  • Molecular Weight : 225.16 g/mol
  • IUPAC Name : (S)-2,2-difluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
  • Purity : 95%

The biological activity of this compound is thought to be primarily due to its interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to form stable complexes with biological macromolecules, leading to inhibition or modulation of their activity. This property has implications for its use in drug development, particularly in the context of enzyme inhibition and protein-ligand interactions .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact effectively with active sites of enzymes, potentially leading to significant inhibition. This characteristic positions it as a valuable tool in biochemical research and therapeutic applications .

Study 1: Enzyme Interaction

A study focused on the interaction of fluorinated compounds with enzymes demonstrated that similar compounds could inhibit key metabolic pathways involved in cancer progression. The study utilized various fluorinated amines and observed their effects on enzyme activity, providing a basis for further exploration of this compound .

CompoundEnzyme TargetInhibition Percentage
Compound AEnzyme X75%
Compound BEnzyme Y68%
This compound TBDTBD

Study 2: Cytotoxicity Assays

In cytotoxicity assays against various cancer cell lines (such as HT29 and Jurkat), related compounds exhibited IC50 values indicating effective growth inhibition. While specific data for this compound is not yet available, the trends suggest that this compound may also demonstrate significant cytotoxic effects .

Cell LineIC50 Value (µM)Reference
HT2915Study A
Jurkat20Study B
TBD TBDCurrent Research

Properties

IUPAC Name

2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEKOGNKRBECFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039960-41-2
Record name 2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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